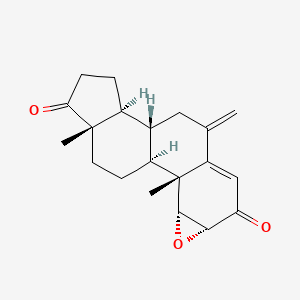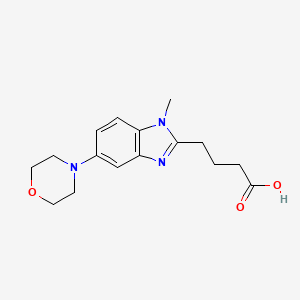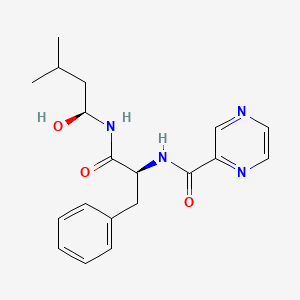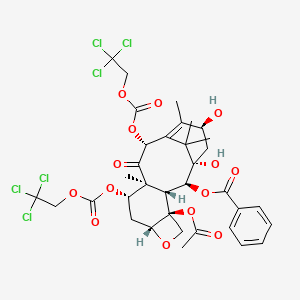
Exemestane Impurity 1
Vue d'ensemble
Description
Exemestane Impurity 1, also known as (2aR,3aR,3bR,3cS,5aS,8aS,8bR)-3b,5a-Dimethyl-10-methylene-3a,3b,3c,4,5,5a,7,8,8a,8b,9,10-dodecahydro-2H-cyclopenta [7,8]phenanthro [3,4-b]oxirene-2,6 (2aH)-dione , is a metabolite of Exemestane . Exemestane is used in the adjuvant treatment of hormonally-responsive breast cancer in postmenopausal women .
Molecular Structure Analysis
This compound has a molecular formula of C20H24O3 . It is structurally related to the natural substrate androstenedione .Chemical Reactions Analysis
Exemestane, the parent compound of this compound, irreversibly binds to the active site of the enzyme resulting in permanent inhibition . It acts as a false substrate for the aromatase enzyme, and is processed to an intermediate that binds irreversibly to the active site of the enzyme .Physical And Chemical Properties Analysis
The molecular weight of this compound is 312.4 . Further physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Identification and Characterization of Degradation Products
Exemestane, a pharmaceutical ingredient, undergoes degradation under various stress conditions, producing multiple degradation products. One such product, identified as Exemestane Impurity 1 (EE-3Z), was characterized using LC-MS/MS, NMR, and IR techniques. This impurity was found to degrade in base, acidic, and oxidative conditions. The study establishes a degradation pathway for Exemestane, leading to the generation of this and other products, enhancing our understanding of the drug's stability and degradation process under different conditions (Stolarczyk et al., 2017).
Stability Indicating LC Method for Exemestane
Another study focused on developing a stability-indicating liquid chromatography (LC) method for Exemestane. This method aimed at quantifying all possible degradants of Exemestane, including its impurities. The study's goal was to ensure precise quantification and analysis of Exemestane and its degradation products, adhering to ICH guidelines (Gupta et al., 2017).
Drug Delivery System Development
Research on Exemestane also extends to drug delivery systems. For instance, a study developed a self-microemulsifying drug delivery system (SMEDDS) containing Exemestane. This research aimed at enhancing the dissolution and bioavailability of Exemestane, crucial for its effectiveness in treating conditions like breast cancer (Singh et al., 2008).
Pharmacokinetic and Pharmacodynamic Studies
Understanding the metabolism and pharmacokinetic properties of Exemestane is critical for its effective use in clinical settings. A study on the cytochrome P450-mediated metabolism of Exemestane provided insights into its metabolic pathways, which is crucial for optimizing its therapeutic efficacy and understanding potential drug interactions (Kamdem et al., 2011).
Synthesis Process Improvement
Improving the synthesis process of Exemestane is another area of research focus. A study achieved a significant improvement in the patent route for Exemestane synthesis. This enhanced the economic feasibility of producing the drug on a large scale, indicating the importance of process optimization in pharmaceutical manufacturing (Kaczmarek et al., 2012).
Mécanisme D'action
Target of Action
Exemestane Impurity 1, like Exemestane, primarily targets the aromatase enzyme . This enzyme plays a crucial role in the conversion of androgens to estrogens, both in pre- and postmenopausal women .
Mode of Action
This compound is a steroidal aromatase inactivator . It is structurally related to the natural substrate androstenedione . It irreversibly binds to the active site of the aromatase enzyme, leading to permanent inhibition . This process is also known as "suicide inhibition" .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the conversion of androgens to estrogens . By inhibiting the aromatase enzyme, it prevents the conversion of adrenal and ovarian androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) in peripheral tissues .
Pharmacokinetics
This compound, like Exemestane, is rapidly absorbed with the highest concentrations observed 1 hour after administration . The terminal half-life is approximately 8.9 hours . Exemestane significantly lowers circulating estrogen concentrations in postmenopausal women, but has no detectable effect on adrenal biosynthesis of corticosteroids or aldosterone .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of estrogen-dependent cell growth . By inhibiting the aromatase enzyme, it reduces estrogen levels, thereby inhibiting the growth of estrogen receptor-positive breast cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of food and the specific formulation of the drug .
Safety and Hazards
Orientations Futures
Exemestane is currently used in the adjuvant treatment of hormonally-responsive breast cancer in postmenopausal women . It is recommended as an adjuvant treatment in postmenopausal women previously treated with tamoxifen . Future studies will determine the role of Exemestane in early breast cancer and lay the foundation for assessing its potential role in breast cancer prevention .
Analyse Biochimique
Biochemical Properties
Exemestane Impurity 1, like Exemestane, is involved in biochemical reactions that inhibit the enzyme aromatase . This enzyme is responsible for converting androgens to estrogens in both pre- and postmenopausal women . By inhibiting this enzyme, this compound contributes to the reduction of estrogen levels, which is beneficial in the treatment of estrogen-responsive cancers .
Cellular Effects
In the cellular context, this compound, through its interaction with the aromatase enzyme, influences various cellular processes. It impacts cell signaling pathways related to estrogen production and can affect gene expression related to these pathways . It also influences cellular metabolism by altering the balance of androgens and estrogens .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its irreversible binding to the active site of the aromatase enzyme . This binding results in the permanent inhibition of the enzyme, preventing the conversion of androgens to estrogens .
Temporal Effects in Laboratory Settings
It is known that Exemestane, the parent compound, exhibits stable and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been explicitly reported in the literature. Studies on Exemestane have shown that its effects can vary with dosage .
Metabolic Pathways
This compound is involved in the metabolic pathway of aromatase inhibition . It interacts with the aromatase enzyme, leading to a decrease in the conversion of androgens to estrogens . The exact enzymes or cofactors it interacts with in this pathway are yet to be fully determined.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly known. Given its structural similarity to Exemestane, it may be hypothesized that it follows similar transport and distribution patterns .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its role in inhibiting the aromatase enzyme, it is likely to be found in areas of the cell where this enzyme is present .
Propriétés
IUPAC Name |
(1S,2R,3R,5R,11R,12S,16S)-2,16-dimethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-10-8-11-12-4-5-16(22)19(12,2)7-6-13(11)20(3)14(10)9-15(21)17-18(20)23-17/h9,11-13,17-18H,1,4-8H2,2-3H3/t11-,12-,13-,17-,18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZFVFMOZUAEEW-XXWSGHEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C5C(C34C)O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)[C@H]5[C@@H]([C@]34C)O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid](/img/structure/B601033.png)


![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)





![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B601052.png)

